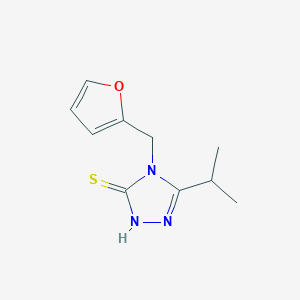

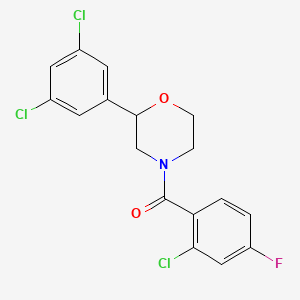

![molecular formula C18H16ClFN2O3 B2564672 2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 930863-77-7](/img/structure/B2564672.png)

2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

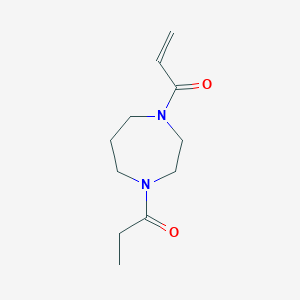

Synthesis Analysis

The synthesis of compounds like “2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” often involves the use of boronic acids as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Scientific Research Applications

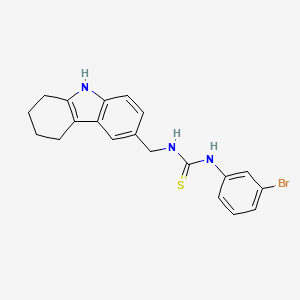

Enantioselective Synthesis and Chemical Manipulation

The compound and its derivatives are utilized in enantioselective synthesis processes, demonstrating the compound's role in the synthesis of complex organic molecules. For example, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate has shown potential in the addition of Grignard reagents, suggesting its utility in synthetic organic chemistry and the development of new chemical entities (Calvez, Chiaroni, & Langlois, 1998).

Molecular Structure and Hydrogen Bonding Patterns

Research into the molecular structure and hydrogen bonding patterns of benzamide derivatives, including those related to the compound , has provided insights into the intramolecular interactions that influence molecular stability and reactivity. This information is crucial for designing molecules with desired chemical properties for various applications (Du, Jiang, & Li, 2009).

Antipathogenic Activity

Benzamide derivatives have been synthesized and evaluated for their antipathogenic activity, demonstrating the potential of these compounds in developing new antimicrobial agents. The anti-pathogenic activity was observed against strains known for their ability to grow in biofilms, highlighting the importance of this research in addressing the challenge of biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Neuroleptic Activity

The neuroleptic activity of benzamide derivatives, including compounds related to 2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, has been explored, showing promise in the treatment of psychosis. These studies contribute to our understanding of how structural modifications can enhance the therapeutic potential of these compounds (van Wijngaarden, Kruse, van Hes, van der Heyden, & Tulp, 1987).

Imaging and Diagnostic Applications

Fluorine-18-labeled benzamide analogs have been developed for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), showcasing the compound's utility in the field of diagnostic imaging and cancer research. This application is crucial for non-invasive assessment of tumor biology and the development of targeted therapies (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

properties

IUPAC Name |

2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O3/c1-25-15-10-11(7-8-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNYCEZJUWIAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)

![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)

![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2564609.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)